molecular formula C26H23NO7S2 B2411743 4-[(3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl-2-methoxyphenyl furan-2-carboxylate CAS No. 374102-99-5

4-[(3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl-2-methoxyphenyl furan-2-carboxylate

Cat. No.: B2411743
CAS No.: 374102-99-5
M. Wt: 525.59
InChI Key: LRDSCTBDWYZVBZ-HZHRSRAPSA-N
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Description

4-[(3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl-2-methoxyphenyl furan-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a furan ring, and multiple methoxy groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl-2-methoxyphenyl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidinone core, followed by the introduction of the furan ring and the methoxy groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[(3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl-2-methoxyphenyl furan-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the thiazolidinone ring or other functional groups.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Chemistry

In chemistry, 4-[(3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl-2-methoxyphenyl furan-2-carboxylate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological molecules and pathways can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound may be explored as a lead compound for drug development. Its unique chemical structure could offer advantages in terms of selectivity, potency, and pharmacokinetic properties.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, with specific properties. Its chemical reactivity and stability make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-[(3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl-2-methoxyphenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[(E)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO7S2/c1-30-18-8-6-16(13-21(18)31-2)10-11-27-24(28)23(36-26(27)35)15-17-7-9-19(22(14-17)32-3)34-25(29)20-5-4-12-33-20/h4-9,12-15H,10-11H2,1-3H3/b23-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDSCTBDWYZVBZ-HZHRSRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC=CO4)OC)SC2=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC(=C(C=C3)OC(=O)C4=CC=CO4)OC)/SC2=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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